N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-14-6-11-18-20(26-17-9-7-16(23)8-10-17)19(13-24-21(18)25-14)22(28)27-12-4-3-5-15(27)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDJCJRZPWWOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)F)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to scale up production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Research Findings
Substituent Position Effects: The 4-fluorophenyl group in the target compound offers superior metabolic stability compared to the 3-fluorophenyl analog due to reduced steric hindrance and optimized electronic effects . Ethyl vs. Methyl on Piperidine: Ethyl substitution (as in ) increases molecular weight and lipophilicity (clogP ≈ 3.2 vs.
Heterocycle Modifications :
- Replacing piperidine with thiomorpholine () introduces sulfur, which may alter electronic properties (e.g., dipole moments) and enable disulfide bond formation in biological systems .
Biological Activity
N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique naphthyridine core, which is integral to its biological properties. The presence of a 4-fluorophenyl group enhances its lipophilicity, while the 2-methylpiperidine-1-carbonyl moiety may influence its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can lead to alterations in enzyme activities and receptor functions, contributing to various pharmacological effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may act on pathways related to neuropharmacology and oncology.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, naphthyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of naphthyridine derivatives. They have demonstrated effectiveness against a range of pathogens, suggesting that this compound may share these properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against different cancer cell lines. For example:
- Cell Line Tested : A549 (lung cancer)
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis through caspase activation.
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism : Cell cycle arrest at the G0/G1 phase.
These findings underscore the compound's potential as a lead in anticancer drug development.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable results include:
- Model Used : Xenograft model in mice
- Outcome : Significant tumor reduction observed after treatment with this compound.
- Dosage : Administered at 20 mg/kg body weight.
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?
- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives typically involves:
- Microwave-assisted synthesis : For rapid cyclization and improved yields (e.g., 85–90% yields for structurally similar compounds via one-pot reactions under microwave conditions) .
- Sonochemical methods : Useful for regioselective functionalization at the 3-position, as demonstrated in the synthesis of 7-methyl-2-phenyl derivatives .
- Stepwise substitution and hydrolysis : Critical for introducing the 2-methylpiperidine-1-carbonyl group, analogous to protocols for 7-chloro-6-fluoro-1,8-naphthyridine-3-carboxylic acid derivatives .
Key Optimization : Maintain reaction temperatures below 100°C to minimize decomposition of the fluorophenyl group .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR to confirm substitution patterns (e.g., aromatic protons near δ 7.0–8.5 ppm for fluorophenyl groups; methylpiperidine signals at δ 1.2–3.0 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm) for the piperidine-1-carbonyl moiety .
- Mass Spectrometry : High-resolution MS to verify molecular weight (exact mass ~423.19 g/mol for CHFNO).
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or PDEs), leveraging structural analogs such as MK-8189, a PDE10A inhibitor with a 1,8-naphthyridine core .
- Pharmacophore Analysis : Map the fluorophenyl group as a hydrophobic anchor and the piperidine-carbonyl as a hydrogen-bond acceptor, based on inhibitory motifs in thieno[2,3-d]pyrimidin-4-amine derivatives .
Validation : Cross-check predictions with in vitro enzyme inhibition assays (IC determination).
Q. What experimental approaches resolve contradictions in crystallization or polymorphism studies?
- Methodological Answer :
- SHELX Refinement : Employ SHELXL for high-resolution crystallographic data to address twinning or disorder in the fluorophenyl or piperidine moieties .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic transitions, as seen in studies of spirocyclic naphthyridine derivatives .
Troubleshooting : If crystallization fails, use seeding techniques with structurally related 1,8-naphthyridin-4-amine crystals .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents, following protocols for 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine derivatives .
- Bioactivity Profiling : Test analogs against disease-relevant targets (e.g., cancer cell lines or microbial panels) using assays validated for naphthyridine-based inhibitors .
Data Analysis and Optimization
Q. What strategies mitigate byproduct formation during the introduction of the 2-methylpiperidine-1-carbonyl group?
- Methodological Answer :
- Reagent Stoichiometry : Limit excess acylating agents (e.g., POCl) to prevent over-functionalization, as observed in morpholinomethyl-naphthyridine syntheses .
- Chromatographic Purification : Use reverse-phase HPLC (e.g., Chromolith columns) to separate isomers or acylated byproducts .
Q. How can NMR data discrepancies (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY and HSQC to assign proton-carbon correlations, particularly for overlapping signals in the piperidine region .
- Dynamic Effects : Assess restricted rotation of the fluorophenyl group using variable-temperature NMR, as seen in spirocyclic naphthyridine studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
